molecular formula C12H9F2NO2 B1475420 1-(2,6-difluorobenzyl)-1H-pyrrole-3-carboxylic acid CAS No. 1777500-71-6

1-(2,6-difluorobenzyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1475420
CAS No.: 1777500-71-6
M. Wt: 237.2 g/mol
InChI Key: LQGGWXKQHGQPQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Rufinamide was synthesized under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . The synthesis of Rufinamide was also described in a patent where the intermediate compound 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid was synthesized by the reaction of 2,6-difluorobenzyl azide and propiolic acid in toluene .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rufinamide involve the copper catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of the similar compound “2,6-Difluorobenzyl bromide” are mentioned. It has a density of 1.6±0.1 g/cm3, a boiling point of 184.9±25.0 °C at 760 mmHg, and a melting point of 52-55 °C (lit.) .

Scientific Research Applications

Stereoselective Preparation in Pharmaceutical Chemistry

The compound is used in the stereoselective preparation of amino acid derivatives, playing a crucial role in the synthesis of pyrimidinones and cyclic β-peptides. These compounds are significant for their structural properties and potential pharmaceutical applications, as highlighted in the synthesis and characterization of fluoro-β-amino acid residues and β-hexapeptides (Yoshinari et al., 2011).

Material Science and Chemical Synthesis

1-(2,6-difluorobenzyl)-1H-pyrrole-3-carboxylic acid is utilized in the regioflexible substitution of difluorobenzene, leading to the synthesis of various benzoic acids and bromobenzoic acids. This reflects the compound's importance in material science and chemical synthesis, offering a pathway for the creation of new materials and chemicals through organometallic methods (Schlosser & Heiss, 2003).

Antimicrobial Applications

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate to good activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).

Sensor Development for Nitroaromatic Compounds and Metal Ions

The compound has been involved in the development of sensors for nitroaromatic compounds and metal ions detection. A novel calix[4]pyrrole system bearing carboxylic acid functionality based on this compound demonstrated significant color change with specific nitroaromatic compounds, indicating its applicability in sensing technologies (Desai et al., 2021).

Mechanism of Action

The mechanism of action of Rufinamide is supposed to involve stabilization of the inactive state of sodium channels, thus, adequately closing the ion channels .

Safety and Hazards

The safety and hazards of the similar compound “2,6-Difluorobenzyl bromide” are mentioned. It is corrosive and causes severe skin burns and eye damage .

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c13-10-2-1-3-11(14)9(10)7-15-5-4-8(6-15)12(16)17/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGGWXKQHGQPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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